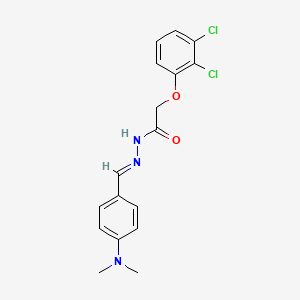
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a phenyl group and a substituted phenyl group, which can influence its chemical properties and reactivity. The presence of the (2E) configuration indicates the specific geometric isomerism around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various organic synthesis methods. One common approach involves the reaction of (2E)-3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industry, this compound might be used in the synthesis of polymers, dyes, and other materials requiring specific amide functionalities.
Mecanismo De Acción
The mechanism of action of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-phenylprop-2-enamide: Lacks the trimethyl substitution on the phenyl ring.
N-phenylprop-2-enamide: Lacks the (2E) configuration and the trimethyl substitution.
N-(2,4,6-trimethylphenyl)prop-2-enamide: Lacks the phenyl group on the double bond.
Uniqueness
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its specific (2E) configuration and the presence of both phenyl and trimethylphenyl groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Clave InChI |
QQGNTDGNJKWWPV-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)

![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)


![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)





